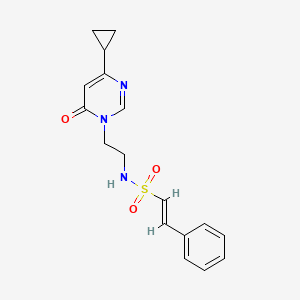![molecular formula C19H16F3N3O4 B2425622 3-(2-オキソ-2-(3-((4-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピロリジン-1-イル)エチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 2034500-33-7](/img/structure/B2425622.png)
3-(2-オキソ-2-(3-((4-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピロリジン-1-イル)エチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is an intriguing organic compound with diverse chemical and biological applications
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as a building block for complex molecule synthesis.
Catalysis: : Potentially useful as a ligand in catalytic processes.
Biology
Drug Discovery: : Investigated for its potential as a pharmacologically active agent.
Biochemical Research: : Used in studies involving enzyme inhibition or receptor binding.
Medicine
Diagnostic Agents: : Modified derivatives may serve as probes or imaging agents.
Industry
Material Science: : Utilized in creating materials with unique properties, such as polymers or nanomaterials.
Agriculture: : Possible applications in developing agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions. A common route might include:
Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization of 2-aminophenol with a suitable acid anhydride.
Introduction of the trifluoromethylpyridinyl group: : This step usually employs nucleophilic substitution reactions using a trifluoromethyl-containing pyridine derivative.
Addition of the pyrrolidinyl moiety: : This often requires amidation reactions or coupling reactions like the Buchwald-Hartwig amination.
Industrial Production Methods
Industrially, this compound may be produced using high-yield synthetic pathways optimized for large-scale production. Flow chemistry and continuous processing techniques might be employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative processes at various positions, often facilitated by strong oxidizing agents.
Reduction: : Selective reduction of the oxo groups could be achieved under specific conditions using hydrides or catalytic hydrogenation.
Substitution: : The trifluoromethylpyridinyl and pyrrolidinyl groups can participate in substitution reactions, making the compound versatile in chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Solvent systems like DMF or DMSO, bases such as sodium hydride or potassium carbonate.
Major Products
Depending on the reactions, major products include various substituted derivatives and modified analogs with potentially enhanced or altered properties.
作用機序
The compound interacts with biological molecules primarily through its various functional groups. It may bind to specific molecular targets, inhibiting or modulating their activity. The trifluoromethyl group often enhances bioavailability and metabolic stability.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)pyridine derivatives
Benzo[d]oxazol-2(3H)-one analogs
Pyrrolidinyl-containing compounds
Uniqueness
Compared to similar compounds, 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its combination of functional groups, offering unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications.
特性
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)12-5-7-23-16(9-12)28-13-6-8-24(10-13)17(26)11-25-14-3-1-2-4-15(14)29-18(25)27/h1-5,7,9,13H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCJJVVMAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)

![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![1-(2-(3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone dihydrochloride](/img/structure/B2425545.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)



![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)




